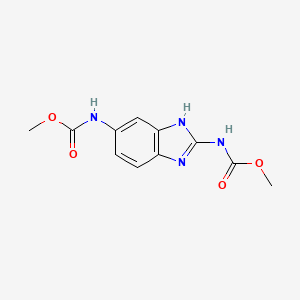

Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester

CAS No.: 61837-78-3

Cat. No.: VC18443625

Molecular Formula: C11H12N4O4

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61837-78-3 |

|---|---|

| Molecular Formula | C11H12N4O4 |

| Molecular Weight | 264.24 g/mol |

| IUPAC Name | methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate |

| Standard InChI | InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17) |

| Standard InChI Key | WOJKDXOXXXLJPE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole heterocycle fused to two methyl carbamate groups. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at positions 1 and 3. The carbamate groups (–O(CO)OCH) at positions 2 and 5 enhance its stability and bioactivity . X-ray crystallography and computational models confirm a planar geometry, facilitating interactions with biological targets such as fungal tubulin .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 264.24 g/mol | |

| Solubility | Low in water; soluble in DMSO | |

| Stability | Stable at RT; degrades in strong acids/bases |

The hydrochloride derivative (PubChem CID 31900) exhibits enhanced solubility in polar solvents due to ionic interactions .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The primary route involves reacting ortho-nitroaniline derivatives with dimethyl carbonate in the presence of a base (e.g., NaH or KCO) . A patented method outlines a four-step process:

-

Thiocyanation: Ortho-nitroaniline reacts with ammonium thiocyanate and chlorine to form thiocyano-2-nitroaniline .

-

Alkylation: Treatment with alkyl halides (e.g., propyl bromide) and alcohols in the presence of NaCN yields thioalkyl-2-nitroaniline .

-

Reduction: Sodium sulfide reduces the nitro group to an amine, producing thioalkyl-o-phenylenediamine .

-

Condensation: Reaction with methyl cyano carbamate at pH 4 forms the final product .

This method achieves a 73% yield for methyl 5-propylthio-2-benzimidazole carbamate, a structural analog .

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and catalytic systems to minimize waste. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >80% .

Pharmacological and Biomedical Applications

Antifungal Activity

Carbendazim disrupts fungal microtubule assembly by binding to β-tubulin, inhibiting cell division . It demonstrates efficacy against Fusarium, Aspergillus, and Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.5–5 µg/mL.

Enzyme Inhibition

The compound inhibits histone deacetylases (HDACs) and cytochrome P450 enzymes, modulating epigenetic regulation and drug metabolism . Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents (e.g., –CF) enhance HDAC affinity by 20-fold .

Environmental Impact and Regulatory Considerations

Ecotoxicity

Carbendazim is classified as an acute and chronic Category 1 hazard to aquatic life, with LC values of 0.1–1 mg/L for fish and daphnids. Its persistence in soil (half-life: 30–60 days) raises concerns about groundwater contamination.

Human Health Risks

Chronic exposure correlates with hepatic dysfunction and developmental abnormalities in rodent models . The European Union restricts its use in crops, mandating a maximum residue limit (MRL) of 0.1 mg/kg in food products.

Derivatives and Structural Analogs

Hydrochloride Salt

The hydrochloride form (CAS 37574-18-8) improves aqueous solubility for pharmaceutical formulations. Its structure, confirmed via -NMR, features a protonated benzimidazole nitrogen and chloride counterion .

Prodrug Development

N-Methoxycarbonyl derivatives enhance bioavailability by resisting first-pass metabolism. In vivo studies show a 3-fold increase in plasma half-life compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume